2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate
Description
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl 2,3,3-trichloroprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3F3NO4S/c12-8(9(13)14)10(19)22-3-4-23(20,21)7-2-1-6(5-18-7)11(15,16)17/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQNHJLZQDXKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)CCOC(=O)C(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate typically involves multiple steps. One common approach is to start with the preparation of the 5-(trifluoromethyl)-2-pyridyl sulphonyl chloride, which is then reacted with ethyl 2,3,3-trichloroacrylate under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trichloroacrylate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antagonism of PPARδ :
- The compound has been identified as a selective ligand for the peroxisome proliferator-activated receptor delta (PPARδ) . It exhibits potential as an antagonist, which can modulate metabolic pathways related to lipid metabolism and inflammation. Studies indicate that it can inhibit basal CPT1a gene transcription, making it a candidate for further investigation in metabolic disorders .
- Anticancer Research :
Agrochemical Applications
- Herbicides :
- Pesticide Development :
Materials Science Applications
- Polymer Chemistry :
-
Coatings and Adhesives :
- Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives that require high performance under challenging conditions.
Case Studies
- PPARδ Antagonist Studies :
- Herbicidal Efficacy Trials :
Mechanism of Action
The mechanism of action of 2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Table 1. Comparative Properties of Key Acrylate Derivatives
Key Research Findings :
- Reactivity: The target compound’s trichloroacrylate group exhibits higher electrophilicity than non-halogenated acrylates, promoting faster polymerization but increasing protein-binding risks.
- Solubility : Pyridylsulphonyl group enhances water solubility (~2.5 mg/L estimated) compared to purely hydrocarbon-substituted acrylates (<1 mg/L).
- Environmental Impact : Halogenation raises concerns about persistence, though the compound’s moderate molecular weight may reduce bioaccumulation relative to PFCs.
Biological Activity
2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate (CAS No. 245072-91-7) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula: C12H14F3NO4S
- Molecular Weight: 331.30 g/mol
The presence of a trifluoromethyl group and a pyridyl moiety contributes to its unique chemical properties and biological activities.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors involved in metabolic regulation. For instance, related compounds have been identified as potent ligands for the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in lipid metabolism and glucose homeostasis .
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer properties. It has been shown to inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study: In vitro studies demonstrated that the compound effectively reduced the viability of human breast cancer cells (MCF-7) by inducing apoptosis .
Antimicrobial Activity
There is emerging evidence of antimicrobial activity against various pathogens. The sulfonyl functional group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential enzymatic processes.
- Research Findings: A study reported that similar sulfonamide derivatives exhibited significant antibacterial activity against Gram-positive bacteria .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing 2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate?
The synthesis typically involves sulfonylation of the pyridyl moiety followed by esterification with trichloroacrylic acid. A stepwise approach is advised:
Sulfonylation : React 5-(trifluoromethyl)-2-pyridylsulfonyl chloride with ethanolamine under basic conditions (e.g., NaHCO₃ in THF) to form the sulfonamide intermediate.
Esterification : Use trichloroacryloyl chloride with the sulfonamide intermediate in the presence of a non-nucleophilic base (e.g., triethylamine) to avoid side reactions.
Critical parameters : Maintain anhydrous conditions and low temperatures (0–5°C) during esterification to prevent hydrolysis of the trichloroacrylate group .
Q. How can researchers characterize the stability of this compound under varying pH conditions?
Stability studies should employ:
- HPLC-MS : Monitor degradation products at pH 2–10 (simulated gastric to intestinal conditions).
- NMR : Track changes in the trifluoromethyl (-CF₃) and sulphonyl (-SO₂-) peaks under acidic/basic buffers.
Key observation : The trifluoromethyl pyridyl group is pH-stable, but the trichloroacrylate ester is prone to hydrolysis above pH 8, releasing trichloroacrylic acid .
Q. What analytical techniques are optimal for confirming structural purity?
- ¹H/¹³C NMR : Assign peaks for the pyridyl ring (δ 7.6–8.3 ppm), sulphonyl ethyl group (δ 3.5–4.0 ppm), and trichloroacrylate (δ 5.8–6.2 ppm) .
- FT-IR : Confirm sulphonyl (1350–1200 cm⁻¹) and ester carbonyl (1740–1720 cm⁻¹) stretches.
- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.3% deviation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the trichloroacrylate group in nucleophilic environments?
Use density functional theory (DFT) to calculate:
- Electrophilicity Index (ω) : Quantify susceptibility to nucleophilic attack at the β-carbon of trichloroacrylate.
- Frontier Molecular Orbitals (FMOs) : Identify electron-deficient regions (LUMO maps) to predict reaction sites.
Example : DFT studies on similar trichloroacrylates show heightened reactivity in polar aprotic solvents (e.g., DMF), aligning with experimental hydrolysis rates .
Q. What strategies resolve contradictory data in bioactivity assays (e.g., receptor binding vs. cytotoxicity)?
- Dose-Response Profiling : Test across a wide concentration range (nM–μM) to distinguish specific binding from nonspecific toxicity.
- Off-Target Screening : Use kinase/GPCR panels to identify cross-reactivity (e.g., TRP channel modulation noted in structurally related sulphonamides) .
- Metabolite Analysis : Identify hydrolyzed products (e.g., trichloroacrylic acid) that may contribute to cytotoxicity .
Q. How does the trifluoromethyl-pyridyl group influence solubility and bioavailability?
- LogP Calculations : The -CF₃ group increases hydrophobicity (predicted LogP ~2.5), reducing aqueous solubility.
- Salt Formation : Co-crystallize with sodium or lysine to improve solubility without altering bioactivity.
- In Silico ADMET : Predict membrane permeability (e.g., Caco-2 cell models) and metabolic stability (CYP450 interactions) .
Methodological Challenges and Solutions
Q. Addressing Low Yields in Sulfonylation Reactions
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency.
- Purification : Employ silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the sulphonamide intermediate .
Q. Mitigating Hydrolysis During Long-Term Storage
- Lyophilization : Store as a lyophilized powder under argon at -20°C.
- Stabilizers : Add 1–2% w/v trehalose to formulations to protect the ester bond .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
